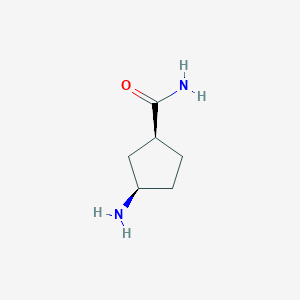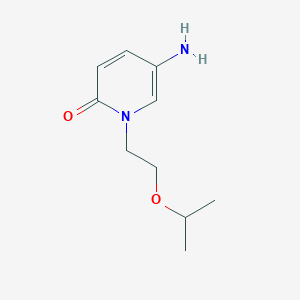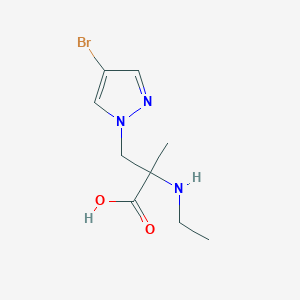
(1-Aminobutyl)phosphonic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminobutyl)phosphonic acid hydrochloride is a chemical compound with the molecular formula C4H12NO3P It is a derivative of phosphonic acid, characterized by the presence of an amino group attached to a butyl chain
Preparation Methods
The synthesis of (1-Aminobutyl)phosphonic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of butylamine with phosphorous acid under acidic conditions. The reaction typically proceeds as follows:
-
Reaction of Butylamine with Phosphorous Acid
Reagents: Butylamine, phosphorous acid, hydrochloric acid.
Conditions: Reflux in an acidic medium.
Procedure: The butylamine is added to a solution of phosphorous acid in hydrochloric acid. The mixture is heated under reflux for several hours, resulting in the formation of this compound.
-
Industrial Production
- Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as crystallization or recrystallization to obtain the final product.
Chemical Reactions Analysis
(1-Aminobutyl)phosphonic acid hydrochloride undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous medium.
Products: The oxidation of this compound can lead to the formation of corresponding phosphonic acid derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Carried out under controlled conditions to prevent over-reduction.
Products: Reduction can yield various reduced forms of the compound, depending on the specific conditions used.
-
Substitution
Reagents: Halogenating agents or other nucleophiles.
Conditions: Typically carried out in an organic solvent.
Products: Substitution reactions can introduce different functional groups into the molecule, leading to a variety of derivatives.
Scientific Research Applications
(1-Aminobutyl)phosphonic acid hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of various organophosphorus compounds.
-
Biology
-
Medicine
- Investigated for its potential use in drug development due to its bioactive properties.
-
Industry
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Aminobutyl)phosphonic acid hydrochloride involves its interaction with specific molecular targets. For instance, as a GABA B receptor ligand, it inhibits gamma-aminobutyric acid B receptor binding without influencing either isoproterenol- or forskolin-stimulated cyclic AMP production . This interaction can modulate various physiological processes, including neurotransmission and hormone secretion.
Comparison with Similar Compounds
(1-Aminobutyl)phosphonic acid hydrochloride can be compared with other similar compounds, such as:
-
2-Aminoethylphosphonic acid
- Similar structure but with an ethyl group instead of a butyl group.
- Used in similar applications but may exhibit different reactivity and binding properties.
-
3-Aminopropylphosphonic acid
- Contains a propyl group instead of a butyl group.
- Also used in coordination chemistry and biological studies.
-
4-Aminobutylphosphonic acid
These comparisons highlight the unique properties of this compound, such as its specific binding affinity and reactivity, which make it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C4H13ClNO3P |
|---|---|
Molecular Weight |
189.58 g/mol |
IUPAC Name |
1-aminobutylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C4H12NO3P.ClH/c1-2-3-4(5)9(6,7)8;/h4H,2-3,5H2,1H3,(H2,6,7,8);1H |
InChI Key |
PXYRPEAOYAJWOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(N)P(=O)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


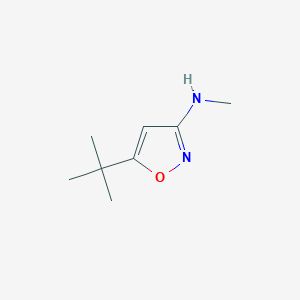
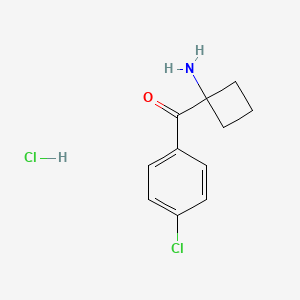

![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)

![2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
